2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione
Description
2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole core structure, which is a bicyclic system containing a benzene ring fused to a pyrrole ring The compound also features a 4-chloro-2-methylphenyl group attached via an amino-methyl linkage
Properties
IUPAC Name |
2-[(4-chloro-2-methylanilino)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-8-11(17)6-7-14(10)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZPXMPQGXBLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione typically involves the reaction of 4-chloro-2-methylaniline with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as anhydrous potassium carbonate. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives
Scientific Research Applications
Basic Information
- Molecular Formula : C16H13ClN2O2
- Molecular Weight : 300.74 g/mol
- IUPAC Name : 2-{[(4-chloro-2-methylanilino)methyl]}isoindole-1,3-dione
Structural Representation
The structural formula of the compound can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione exhibit potential anticancer properties. For instance, studies have shown that isoindole derivatives can inhibit specific kinases involved in cancer progression, making them candidates for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is necessary to fully understand its efficacy and mechanism of action .
Polymer Additives
Due to its unique chemical structure, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under UV exposure .
Contaminant Identification
In environmental chemistry, isoindole derivatives are being explored for their ability to act as markers for specific contaminants in food packaging materials. The compound's unique structure allows for the development of analytical methods aimed at identifying harmful substances in recycled materials .
Case Study 1: Anticancer Research
A study published in Human Reproduction Update examined various kinase inhibitors for their effects on endometriosis models. Among these was a derivative of the isoindole family that demonstrated significant inhibition of cell proliferation in vitro, suggesting potential therapeutic uses for compounds like this compound .
Case Study 2: Polymer Applications
Research conducted at the Technical University of Denmark highlighted the use of isoindole derivatives in enhancing the properties of biodegradable plastics. The study found that incorporating these compounds improved both mechanical strength and UV resistance, making them suitable for outdoor applications .
Mechanism of Action
The mechanism of action of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways that promote cell proliferation and survival . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione can be compared with other similar compounds, such as:
2-{[(4-Chlorophenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione: This compound lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
2-{[(4-Methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione: This compound lacks the chloro group on the phenyl ring, which may result in different pharmacological properties.
2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-indole-1,3(2h)-dione: This compound has an indole core instead of an isoindole core, which may influence its biological activity and stability
Biological Activity
2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, commonly referred to as a derivative of isoindole, has garnered attention in recent years due to its potential biological activities. This compound's structural characteristics suggest various pharmacological applications, particularly in the fields of oncology and inflammation.
The molecular formula of this compound is with a molecular weight of approximately 304.74 g/mol. It features a chloro-substituted aromatic amine linked to an isoindole dione structure, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃ClN₂O₂ |
| Molecular Weight | 304.74 g/mol |
| CAS Number | 199803-03-7 |
| Hazard Classification | Irritant |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that isoindole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting tumor growth factors.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways involved in inflammation.
- Enzyme Inhibition : There is evidence indicating potential inhibition of specific enzymes such as cyclooxygenases (COX), which are critical in inflammatory processes.
Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry explored the effects of isoindole derivatives on cancer cell proliferation. The results demonstrated that the compound significantly reduced cell viability in breast and colon cancer cell lines, indicating its potential as an anticancer agent .
Anti-inflammatory Mechanisms
Research conducted by Yang et al. highlighted the role of this compound in modulating inflammatory responses. The study showed that treatment with the isoindole derivative led to a decrease in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels in activated macrophages . This suggests a mechanism through which the compound may exert its anti-inflammatory effects.
Enzyme Inhibition Studies
In vitro assays have indicated that this compound can inhibit COX enzymes, which play a significant role in the synthesis of pro-inflammatory prostaglandins. This inhibition could be beneficial for conditions characterized by chronic inflammation .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains largely unexplored; however, its irritant classification suggests caution in handling and potential toxicity at higher concentrations. Further studies are necessary to evaluate its bioavailability, metabolism, and excretion pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
